Moskene: A Comprehensive Technical Guide to its Chemical Properties and Structure
Moskene: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moskene (CAS 116-66-5), chemically known as 1,1,3,3,5-pentamethyl-4,6-dinitroindane, is a synthetic nitro-musk, a class of compounds historically used as fragrance ingredients in a variety of consumer products.[1][2] Due to concerns regarding its potential environmental persistence and toxicological profile, the use of Moskene in fragrances is now prohibited by organizations such as the International Fragrance Association (IFRA).[3][4] This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for Moskene, intended for an audience of researchers and professionals in the fields of chemistry and drug development. While Moskene is not a therapeutic agent and has no known signaling pathways, this document furnishes a thorough chemical characterization.
Chemical and Physical Properties
Moskene is a solid, yellowish crystalline substance with a characteristic sweet, musky odor.[4][5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1,3,3,5-pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | [3] |
| Synonyms | Musk moskene, 1,1,3,3,5-Pentamethyl-4,6-dinitroindane | [3][6] |
| CAS Number | 116-66-5 | [3] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [3][6] |
| Molecular Weight | 278.30 g/mol | [3] |
| Appearance | Yellowish powder | [5] |
| Melting Point | 132.5 °C | [5] |
| Boiling Point | 351.1 °C at 760 mmHg | [5] |
| Density | 1.182 g/cm³ | [5] |
| Flash Point | 145.3 °C | [5] |
| Vapor Pressure | 8.49E-05 mmHg at 25°C | [5] |
| Solubility | Soluble in various organic solvents | [5] |
Chemical Structure
Moskene possesses a dinitro-substituted pentamethyl-indane core structure. The indane framework consists of a benzene ring fused to a cyclopentane ring. The molecule is heavily substituted with five methyl groups and two nitro groups, which contribute to its lipophilicity and its characteristic musk odor.
SMILES: CC1=C(C=C2C(=C1--INVALID-LINK--[O-])C(CC2(C)C)(C)C)--INVALID-LINK--[O-][3]
InChI: InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3[3]
Spectroscopic Properties
Detailed spectroscopic data for Moskene is not widely available in public literature. However, based on its chemical structure, the expected spectral characteristics are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum of Moskene would be expected to show signals corresponding to the aromatic proton, the methylene protons of the indane ring, and the various methyl groups. The exact chemical shifts would be influenced by the electron-withdrawing nitro groups and the steric environment of each proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for each of the non-equivalent carbon atoms in the molecule. The aromatic carbons would appear in the downfield region, while the aliphatic carbons of the indane ring and the methyl groups would be found in the upfield region. The carbons attached to the nitro groups would be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of Moskene would be characterized by strong absorption bands corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic moieties, and C=C stretching from the aromatic ring.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, Moskene would be expected to show a molecular ion peak (M⁺) at m/z 278. The fragmentation pattern would likely involve the loss of nitro groups (NO₂), methyl groups (CH₃), and other characteristic cleavages of the indane structure.
Experimental Protocols
Synthesis of Moskene
A common synthetic route to Moskene involves a two-step process: a Friedel-Crafts alkylation to form the pentamethyl-indane precursor, followed by nitration.
Step 1: Friedel-Crafts Alkylation to form 1,1,2,3,3-pentamethyl-indane [7]
This step involves the reaction of a suitable aromatic precursor, such as p-cymene, with an alkylating agent like a tertiary alcohol or alkene in the presence of a strong acid catalyst (e.g., sulfuric acid).
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Materials: p-cymene, tert-amyl alcohol (or an equivalent alkene), concentrated sulfuric acid.
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Procedure:
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Slowly add the alkylating agent to a stirred solution of p-cymene and the acid catalyst at a controlled temperature.
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After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
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Quench the reaction by carefully adding it to ice water.
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Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then with water.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
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Purify the product by distillation under reduced pressure to obtain 1,1,2,3,3-pentamethyl-indane.
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Step 2: Nitration of 1,1,2,3,3-pentamethyl-indane [8]
The pentamethyl-indane precursor is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the two nitro groups onto the aromatic ring.
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Materials: 1,1,2,3,3-pentamethyl-indane, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Slowly add the 1,1,2,3,3-pentamethyl-indane to the stirred nitrating mixture, maintaining a low temperature.
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After the addition, allow the reaction to proceed at a controlled temperature for a set time.
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Pour the reaction mixture onto crushed ice to precipitate the crude Moskene.
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Filter the solid product, wash it thoroughly with water until neutral, and then with a cold solvent (e.g., ethanol) to remove impurities.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Moskene.
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Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and highly effective method for the detection and quantification of Moskene in various matrices, such as cosmetics.[9][10]
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Sample Preparation (from a cosmetic matrix): [9]
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Extraction: Weigh a sample of the cosmetic product and extract with a suitable organic solvent (e.g., a mixture of acetone and hexane) using ultrasonication.
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Concentration: Concentrate the resulting extract under a gentle stream of nitrogen.
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Clean-up (Solid Phase Extraction - SPE): Pass the concentrated extract through a solid-phase extraction cartridge (e.g., silica-based) to remove interfering matrix components. Elute the Moskene with an appropriate solvent.
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Final Concentration: Evaporate the eluate to dryness and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
-
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GC-MS Conditions: [9]
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Gas Chromatograph: A GC system equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Splitless injection of the prepared sample.
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Oven Temperature Program: A programmed temperature ramp to separate the components of the sample, for example, starting at a low temperature and gradually increasing to a high temperature.
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Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
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Detection: The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring for the characteristic ions of Moskene.
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Visualizations
Classification of Synthetic Musks
Caption: Hierarchical classification of synthetic musks, with Moskene categorized as a nitro-musk.
General Workflow for GC-MS Analysis of Moskene in Cosmetics
Caption: A generalized workflow for the analysis of Moskene in cosmetic samples using GC-MS.
Logical Relationship: Synthesis of Moskene
References
- 1. Optimization of a sensitive method for the determination of nitro musk fragrances in waters by solid-phase microextraction and gas chromatography with micro electron capture detection using factorial experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1,3,3,5-PENTAMETHYL-4,6-DINITROINDANE | 116-66-5 [chemicalbook.com]
- 3. Moskene | C14H18N2O4 | CID 67005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. moskene (Givaudan), 116-66-5 [thegoodscentscompany.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. CN103772119A - 1,1,2,3,3-pentamethyl-indan and preparation method thereof - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
